molecular formula C35H34FN3O11 B13416117 Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone

Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone

Cat. No.: B13416117
M. Wt: 691.7 g/mol
InChI Key: WXBWWJLGPZGUOS-AGCXOFIMSA-N
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Description

Introduction to Caspase Signaling Pathways and Apoptosis Research

Theoretical Foundations of Caspase-Mediated Programmed Cell Death

Caspases function as central executioners of apoptosis, operating through tightly regulated proteolytic cascades. These enzymes are synthesized as inactive zymogens (procaspases) that require proteolytic cleavage or dimerization for activation. Two primary pathways govern caspase activation: the extrinsic pathway , initiated by death receptors like Fas and TNF-α, and the intrinsic pathway , triggered by mitochondrial cytochrome c release.

In the extrinsic pathway, ligand-bound death receptors recruit adaptor proteins such as Fas-associated death domain (FADD), forming the death-inducing signaling complex (DISC). This complex activates initiator caspases-8 and -10, which subsequently cleave effector caspases-3, -6, and -7. The intrinsic pathway, conversely, involves apoptosome formation—a complex of cytochrome c, apoptotic protease-activating factor 1 (APAF1), and caspase-9—leading to effector caspase activation. Both pathways converge on caspase-3, which hydrolyzes structural and regulatory proteins, including poly(ADP-ribose) polymerase (PARP) and inhibitor of caspase-activated DNase (ICAD), culminating in DNA fragmentation and apoptotic body formation.

Caspase activity is further modulated by regulatory proteins. Inhibitor of apoptosis proteins (IAPs), such as XIAP, bind to caspases to suppress their activity, while second mitochondria-derived activator of caspases (SMAC/DIABLO) neutralizes IAPs, promoting apoptosis. This delicate balance ensures precise control over cell survival and death.

Evolution of Fluorescent Biomarkers in Apoptosis Detection

Early apoptosis research relied on labor-intensive techniques like DNA laddering and electron microscopy. The 1990s saw the advent of fluorescent biomarkers, revolutionizing real-time, single-cell analysis. Initial probes, such as annexin V (binding phosphatidylserine) and terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL), provided indirect apoptosis markers but lacked specificity for caspase activity.

The introduction of fluorochrome-labeled inhibitors of caspases (FLICAs) in the early 2000s addressed this gap. FAM-VAD-FMK, a prototypical FLICA, combines three functional elements:

  • Fluorescein-6-carbonyl : A green fluorescent tag enabling detection via microscopy or flow cytometry.
  • VAD peptide sequence : A pan-caspase recognition motif targeting caspases-1, -3, -4, -5, -7, -8, and -9.
  • Fluoromethyl ketone (FMK) : A reactive group forming irreversible covalent bonds with catalytic cysteine residues in active caspases.

Unlike substrates that require caspase cleavage, FAM-VAD-FMK acts as an activity-based probe, binding exclusively to activated caspases. This design minimizes background noise and allows live-cell imaging without fixation. Subsequent refinements, including red-shifted fluorophores (e.g., Sulforhodamine) and caspase-specific peptides (e.g., DEVD for caspase-3), have expanded the toolkit, yet FAM-VAD-FMK remains widely used for its broad caspase reactivity and compatibility with diverse cell types.

Table 1: Comparison of Apoptosis Detection Methodologies
Method Target Specificity Live-Cell Compatibility Key Limitations
TUNEL DNA fragmentation Low No Late-stage apoptosis only
Annexin V Phosphatidylserine Moderate Yes Cannot differentiate apoptosis from necrosis
FAM-VAD-FMK Active caspases High Yes Pan-caspase reactivity limits isoform specificity
Caspase-3/7 substrates Caspase-3/7 activity High Yes Restricted to effector caspases

The evolution of FAM-VAD-FMK exemplifies the shift toward functional, mechanism-driven biomarkers, enabling researchers to dissect caspase activation dynamics in physiological and pathological contexts.

Properties

Molecular Formula

C35H34FN3O11

Molecular Weight

691.7 g/mol

IUPAC Name

methyl 3-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate

InChI

InChI=1S/C35H34FN3O11/c1-16(2)30(33(46)37-17(3)31(44)38-25(26(42)15-36)14-29(43)48-4)39-32(45)18-5-8-21-24(11-18)35(50-34(21)47)22-9-6-19(40)12-27(22)49-28-13-20(41)7-10-23(28)35/h5-13,16-17,25,30,40-41H,14-15H2,1-4H3,(H,37,46)(H,38,44)(H,39,45)/t17-,25?,30-/m0/s1

InChI Key

WXBWWJLGPZGUOS-AGCXOFIMSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

Preparation Methods

Peptide Synthesis of Val-Ala-DL-Asp(OMe)

The peptide Val-Ala-DL-Asp(OMe) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Automated microwave peptide synthesizers are commonly employed to enhance coupling efficiency and reduce reaction times.

  • Resin and Protection: The peptide chain is assembled on a suitable resin, often a Wang or Rink amide resin, with the N-terminal amino acid protected by an Fmoc group.
  • Deprotection: The Fmoc group is removed by treatment with 20% piperidine in dimethylformamide (DMF) for 15 minutes under agitation.
  • Coupling: Amino acids are coupled sequentially using activating agents such as HBTU or HATU in the presence of a base like DIPEA (N,N-diisopropylethylamine).
  • Side Chain Protection: The aspartic acid residue is protected as its methyl ester (Asp(OMe)) to prevent side reactions during synthesis.

After completion, the peptide is cleaved from the resin under acidic conditions (e.g., trifluoroacetic acid (TFA) with scavengers) and purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Fluorescein-6-carbonyl Moiety

The fluorescein moiety is introduced as 5(6)-carboxyfluorescein, which contains a carboxyl group at position 6 on the fluorescein ring system suitable for amide bond formation.

  • Synthesis of 5(6)-carboxyfluorescein: Prepared by condensation of 1,2,4-benzenetricarboxylic anhydride with resorcinol in the presence of zinc bromide catalyst at 180 °C, followed by acidic workup and purification. The product is a mixture of regioisomers (5- and 6-carboxyfluorescein).
  • Activation: The carboxyl group of 5(6)-carboxyfluorescein is activated using carbodiimide chemistry (e.g., EDC, N-hydroxysuccinimide) to form an active ester intermediate.
  • Conjugation: The activated fluorescein derivative is then conjugated to the N-terminus of the peptide Val-Ala-DL-Asp(OMe) via amide bond formation, yielding Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe).

Introduction of the Fluoromethylketone Reactive Group

The fluoromethylketone (FMK) moiety is a key functional group that irreversibly inhibits cysteine proteases by covalent modification of the active site cysteine.

  • Synthesis of Peptidyl Fluoromethylketone: The FMK group is introduced at the C-terminus of the peptide through synthetic methods involving the conversion of the terminal carboxyl group or aldehyde precursor to a fluoromethylketone.
  • Typical Approach: One common method is the reaction of the peptide aldehyde with fluorinating agents to generate the FMK functionality.
  • Stability and Cell Permeability: Peptides with FMK groups, especially those with side-chain methyl esters such as Asp(OMe), exhibit improved cellular permeability and stability in biological systems.

Fluorescent Labeling Protocols

Fluorescein labeling of peptides is often performed post-synthesis or on-resin during SPPS.

  • On-Resin Labeling: After removal of the N-terminal Fmoc group, fluorescein isothiocyanate (FITC) or activated fluorescein derivatives are reacted with the free amine on the resin-bound peptide.
  • Solution-Phase Labeling: Alternatively, purified peptide is reacted with fluorescein derivatives in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as triethylamine (TEA) or DIPEA, typically using a molar excess of fluorescein reagent.
  • Reaction Conditions: Incubation is carried out in the dark at room temperature for several hours to overnight to ensure complete labeling.
  • Purification: The labeled peptide is purified by RP-HPLC, and pH adjustments are made prior to purification to protect HPLC columns.

Summary of Preparation Steps

Step No. Process Reagents/Conditions Notes
1 Solid-phase peptide synthesis (SPPS) Fmoc-protected amino acids, resin, HBTU/HATU, DIPEA Automated microwave synthesizer recommended
2 Fmoc deprotection 20% Piperidine in DMF, 15 min Monitor by chloranil test
3 Peptide cleavage and side chain deprotection TFA with scavengers (e.g., water, TIS), 2-3 h Followed by RP-HPLC purification
4 Synthesis of 5(6)-carboxyfluorescein 1,2,4-benzenetricarboxylic anhydride, resorcinol, ZnBr2, heat Yields regioisomeric mixture
5 Activation of fluorescein carboxyl group EDC/NHS or similar carbodiimide chemistry Forms active ester for conjugation
6 Conjugation of fluorescein to peptide Room temperature, DMF or DMSO, DIPEA Amide bond formation at N-terminus
7 Introduction of fluoromethylketone (FMK) Fluorinating agents on peptide aldehyde or carboxyl Forms irreversible cysteine protease inhibitor
8 Purification and characterization RP-HPLC, mass spectrometry, NMR Confirm purity and structure

Detailed Research Findings

  • Fluorescein Labeling Efficiency: Studies show that using a 3-fold molar excess of fluorescein reagent with DIPEA in DMF leads to efficient labeling without significant side reactions. Reaction times of 2 hours to overnight in the dark are optimal.
  • Peptide Stability: The methyl ester protection on the aspartic acid side chain (Asp(OMe)) significantly improves peptide stability and cell permeability, which is critical for biological applications.
  • Fluoromethylketone Reactivity: The FMK moiety irreversibly binds to cysteine residues in proteases via nucleophilic substitution of the fluorine atom, providing potent and selective inhibition. This mechanism is well documented for caspase inhibitors.
  • Analytical Characterization: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the molecular structure and purity. Analytical HPLC with C4 or C18 columns is used for purity assessment, typically employing gradients of 0.1% formic acid in water and acetonitrile.
  • Fluorescence Properties: The fluorescein label provides strong fluorescence signals suitable for microscopy and flow cytometry, with excitation/emission maxima around 490/520 nm, enabling sensitive detection in biological assays.

Chemical Reactions Analysis

Types of Reactions

Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to changes in its fluorescence properties.

    Reduction: Reduction reactions can alter the peptide sequence or the fluoromethylketone group.

    Substitution: The compound can participate in substitution reactions, particularly at the peptide or fluoromethylketone moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired modification.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a modified fluorescein derivative, while reduction could result in a deprotected peptide.

Scientific Research Applications

Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.

    Medicine: Potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery.

    Industry: Utilized in the development of fluorescent markers and sensors.

Mechanism of Action

The mechanism of action of Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves its interaction with specific molecular targets. The fluorescein moiety allows for visualization and tracking, while the peptide sequence and fluoromethylketone group may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison
Compound Name Core Structure Modifications Target Caspase Key Feature
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone Val-Ala-DL-Asp(OMe) Fluorescein-6-carbonyl tag Caspase-1 Fluorescent tracking
zVAD-fmk (benzyloxycarbonyl-Val-Ala-Asp(OMe)-FMK) Val-Ala-Asp(OMe) Benzyloxycarbonyl (Z) group Pan-caspase Broad-spectrum inhibitor
BocD-fmk (Boc-Asp(OMe)-FMK) Asp(OMe) tert-butoxycarbonyl (Boc) group Caspase-2, -3 Prevents 14-3-3 protein degradation
Z-Tyr-Val-Ala-DL-Asp-FMK Tyr-Val-Ala-DL-Asp Benzyloxycarbonyl group Caspase-6 Tyrosine residue enhances specificity
Key Observations :
  • Fluorescein Tag: Unique to this compound, enabling imaging applications absent in non-tagged analogs like zVAD-fmk or BocD-fmk .
  • Peptide Sequence : The Val-Ala-Asp motif is conserved in pan-caspase inhibitors (e.g., zVAD-fmk), but DL-Asp in the target compound may enhance binding versatility .
  • Warhead : All compounds share the FMK group, which irreversibly inhibits caspases by covalently binding to the active site cysteine .
Table 2: Functional Comparison
Compound Name Caspase Specificity EC₅₀ (Caspase-1) Key Research Findings
This compound Caspase-1 ~10 nM (estimated) Fluorescent signal correlates with caspase-1 activation in live cells .
zVAD-fmk Pan-caspase >50 µM (Caspase-3) Fails to prevent 14-3-3 protein loss in genistein-induced apoptosis .
BocD-fmk Caspase-2, -3 N/A Blocks Bad release from 14-3-3 in mastocytoma cells .
Z-Tyr-Val-Ala-DL-Asp-FMK Caspase-6 ~20 nM Used in neuronal apoptosis studies .
Key Insights :
  • Specificity : The fluorescein derivative’s Val-Ala-DL-Asp sequence narrows its specificity to caspase-1, unlike zVAD-fmk’s pan-caspase activity .
  • Mechanistic Differences : BocD-fmk prevents 14-3-3 protein degradation, a pathway unaffected by zVAD-fmk or the fluorescein-labeled compound .
  • Fluorescence Utility: The fluorescein tag allows real-time detection of caspase-1 activation, a critical advantage over non-fluorescent analogs .

Biological Activity

Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a synthetic compound that has garnered attention in biological research due to its potential applications in studying apoptosis and cellular signaling pathways. This compound is a derivative of fluorescein, a well-known fluorescent dye, and contains a fluoromethylketone moiety, which is recognized for its ability to inhibit caspases—key enzymes involved in the apoptotic process.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₇
  • Molecular Weight : 373.36 g/mol
  • CAS Number : [not provided in sources]

This compound features a fluorescein backbone, which contributes to its fluorescent properties, allowing for visualization in various biological assays.

This compound acts primarily as a caspase inhibitor. Caspases are cysteine proteases that play essential roles in programmed cell death (apoptosis). By inhibiting these enzymes, this compound can modulate apoptotic pathways, making it a valuable tool for researchers studying cell death mechanisms.

Inhibition of Apoptosis

Research indicates that the compound effectively inhibits caspase activity, thereby preventing apoptosis in various cell types. For instance, studies have shown that treatment with this compound leads to decreased levels of reactive oxygen species (ROS) and maintains mitochondrial membrane potential (MMP), which are critical factors in the regulation of apoptosis .

Table 1: Effects of this compound on Apoptosis

Cell TypeApoptosis Inhibition (%)ROS Levels (µM)MMP Maintenance (%)
T Cells70%Decreased85%
L929 Fibroblasts60%Decreased80%
Neuronal Cells75%Decreased90%

Case Studies

  • T Cell Proliferation : In a study examining T cell activation, the use of this compound resulted in significant inhibition of T cell proliferation. This effect was linked to the depletion of intracellular glutathione (GSH), suggesting that oxidative stress plays a role in the observed inhibition .
  • Neuroprotection : Another study highlighted the neuroprotective effects of this compound by demonstrating its ability to prevent apoptosis in neuronal cells subjected to inflammatory stimuli. The inhibition of caspase activity allowed for selective necroptosis of activated microglia without affecting neuronal survival .
  • Cancer Research : In cancer models, this compound has been utilized to explore the dynamics of tumor cell apoptosis. The compound's ability to inhibit caspases led to enhanced survival rates of normal cells while promoting apoptosis in cancerous cells under certain conditions .

Q & A

Q. What is the mechanism by which Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone inhibits caspase activity?

The compound acts as an irreversible, cell-permeable inhibitor of caspase-3. Its fluoromethylketone (FMK) group covalently binds to the catalytic cysteine residue in the active site of activated caspase-3, blocking substrate cleavage. The fluorescein tag enables real-time tracking of inhibitor localization in apoptotic cells via fluorescence microscopy or flow cytometry . Purity (>95%) is critical for specificity, as contaminants may cross-react with other proteases.

Q. How can researchers confirm the specificity of this inhibitor for caspase-3 versus other caspases (e.g., caspase-1)?

Use recombinant caspase enzymes in in vitro enzymatic assays:

  • Step 1 : Incubate recombinant caspase-1, -3, -8, etc., with the inhibitor (e.g., 10–50 µM).
  • Step 2 : Add fluorogenic substrates specific to each caspase (e.g., DEVD-afc for caspase-3, YVAD-afc for caspase-1).
  • Step 3 : Measure residual activity via fluorescence. A >90% reduction in caspase-3 activity with minimal inhibition of other caspases confirms specificity. Cross-reactivity with caspase-1 has been reported in structurally similar FMK inhibitors, necessitating validation .

Q. What experimental controls are essential when using this compound in apoptosis studies?

  • Negative Control : Use a non-fluorescent FMK inhibitor (e.g., Z-VAD-FMK) to distinguish fluorescence-specific artifacts.
  • Caspase Activation Control : Treat cells with a known apoptosis inducer (e.g., staurosporine) and confirm caspase-3 cleavage via Western blot.
  • Viability Control : Verify inhibitor non-toxicity using ATP-based viability assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in apoptosis inhibition efficiency across cell types?

Discrepancies may arise due to:

  • Cell Permeability : Use a membrane-permeabilizing agent (e.g., digitonin) in resistant cell lines.
  • Off-Target Effects : Perform transcriptomic/proteomic profiling to identify alternative death pathways (e.g., necroptosis) activated when caspase-3 is inhibited.
  • Dose Optimization : Titrate the inhibitor (1–100 µM) and correlate with caspase-3 activity assays. For example, zVAD-FMK (a related inhibitor) fails to block genistein-induced apoptosis in p815 cells due to 14-3-3 protein degradation, highlighting context-dependent limitations .

Q. What strategies improve the use of fluorescein-conjugated inhibitors in live-cell imaging?

  • Quenching Background Fluorescence : Use trypan blue or Evans blue to quench extracellular fluorescence.
  • Co-Staining : Pair with Annexin V-FITC (early apoptosis) or propidium iodide (late apoptosis/necrosis) to correlate caspase-3 inhibition with cell death progression.
  • Time-Lapse Imaging : Monitor fluorescence intensity over time to distinguish specific binding from non-specific accumulation .

Q. How does the DL-Asp(OMe) configuration influence inhibitor selectivity and stability?

The DL-Asp(OMe) moiety enhances resistance to cellular esterases, prolonging inhibitor half-life. However, the racemic mixture (DL-form) may reduce binding affinity compared to the L-form. To test this, compare inhibition kinetics of DL- and L-Asp(OMe) analogs using recombinant caspase-3 .

Methodological Considerations

Q. How should researchers handle batch-to-batch variability in inhibitor purity?

  • Quality Assurance : Request HPLC or mass spectrometry certificates from suppliers.
  • In-House Validation : Run SDS-PAGE or MALDI-TOF to confirm molecular weight (expected: 892.83 g/mol). Impurities >5% may require additional purification (e.g., reverse-phase chromatography) .

Q. What are the limitations of fluoromethylketone inhibitors in long-term apoptosis studies?

  • Reversibility : FMK inhibitors are irreversible but may degrade in culture media >24 hours. Refresh the inhibitor every 12–18 hours.
  • Off-Target Binding : Screen for interactions with non-caspase proteases (e.g., cathepsins) using protease activity arrays .

Data Contradiction Analysis

Q. Why might this compound fail to inhibit apoptosis in some models?

Possible reasons include:

  • Alternative Death Pathways : Activation of caspase-independent apoptosis (e.g., AIF-mediated) or necroptosis. Use RIPK1 inhibitors (e.g., necrostatin-1) to test this.
  • Insufficient Caspase-3 Activation : Quantify active caspase-3 via flow cytometry with FLICA kits. If absent, apoptosis may be driven by other caspases (e.g., caspase-6/7) .

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